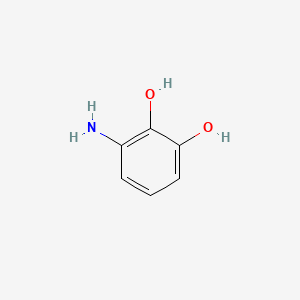

3-Aminobenzene-1,2-diol

概要

説明

3-アミノカテコールは、3-アミノ-1,2-ベンゼンジオールとしても知られており、分子式がC6H7NO2の有機化合物です。これはカテコールの誘導体であり、ベンゼン環の3位にアミノ基が結合しています。 この化合物は、さまざまな化学プロセスにおける合成中間体としての役割で注目されています .

準備方法

合成経路と反応条件: 3-アミノカテコールは、いくつかの方法で合成することができます。一般的な方法の1つは、カテコールのニトロ化に続いて還元を行うことです。 別の方法は、進化したビフェニルジオキシゲナーゼとジヒドロジオールデヒドロゲナーゼ遺伝子を発現する組換え大腸菌細胞を使用して、複素環、アミノ、またはカルボキシル基を持つアレーンをビシナルジオールに変換することです .

工業生産方法: 3-アミノカテコールの工業生産は、通常、カテコールのニトロ化に続いて触媒水素化を行うことで行われます。 この方法は、その効率性と高収率のために好まれています .

3. 化学反応解析

反応の種類: 3-アミノカテコールは、以下の化学反応を含むさまざまな化学反応を起こします。

酸化: それは、キノンを形成するために酸化することができます。

還元: 還元反応によって、さまざまなアミンに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過ヨウ素酸ナトリウム(NaIO4)と過酸化水素(H2O2)があります。

還元: 炭素担持パラジウム(Pd/C)を使用した触媒水素化は、一般的な方法です。

主な生成物:

酸化: キノンを生成します。

還元: さまざまなアミンを生成します。

4. 科学研究への応用

3-アミノカテコールは、科学研究において幅広い用途を持っています。

化学反応の分析

Catalytic Hydrogenation of Nitro Precursors

3-Aminobenzene-1,2-diol is synthesized via reduction of 3-nitrobenzene-1,2-diol using hydrogen gas and palladium on carbon (Pd/C) in methanol. This method achieves high yields (~78%) and purity .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Temperature | Ambient |

| Time | 3 hours |

Product : this compound (mp: 163–166°C) .

Acylation and Alkylation of the Amino Group

The amino group undergoes nucleophilic substitution with acyl chlorides or alkyl halides. For example, reductive amination with aldehydes in methanol forms secondary amines .

Example: Reductive Amination Protocol

| Component | Quantity/Parameter |

|---|---|

| Aldehyde | 3,4-bis[(TBDMS)oxy]benzaldehyde |

| Amine | Morpholine |

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Yield | 43% |

Product : N-substituted derivatives with retained diol functionality.

Diazotization and Subsequent Reactions

The amino group forms diazonium salts under acidic conditions (HCl/NaNO₂), enabling coupling or substitution reactions .

Diazonium Salt Formation :

- Reagents : NaNO₂, HCl (0–5°C).

- Intermediate : Unstable diazonium ion.

- Applications : Azo dye synthesis via coupling with electron-rich aromatics (e.g., phenols) .

Example : Coupling with β-naphthol yields orange-red azo dyes used in polymer substrates .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions activated by -OH/-NH₂ groups.

Nitration and Halogenation

- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at para positions relative to existing substituents.

- Bromination : Br₂ in acetic acid substitutes at C-5 or C-6 positions .

Product : Substituted derivatives (e.g., 5-bromo-3-aminobenzene-1,2-diol).

Quinone Formation

Oxidation with KMnO₄ or CrO₃ converts the catechol moiety into ortho-quinones, critical in redox chemistry and polymer synthesis.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Aminoo-quinone |

| H₂O₂/Fe³⁺ | Fenton-like conditions | Reactive intermediates for crosslinking |

Hydroxyl Group Protection

Hydroxyl groups are protected using silyl (TBDMS) or methoxymethyl (MOM) ethers for selective functionalization .

TBDMS Protection Protocol :

| Reagent | Quantity |

|---|---|

| TBDMSCl | 2.5 equivalents |

| Base | DBU |

| Solvent | Et₂O |

| Yield | >90% |

Application : Enables selective modification of the amino group without hydroxyl interference.

Complexation with Metal Ions

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via O and N donors.

Example : Fe³⁺ complexes exhibit catalytic activity in oxidation reactions .

科学的研究の応用

Chemistry

3-Aminobenzene-1,2-diol serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions. The compound can undergo:

- Oxidation : Leading to the formation of quinones.

- Reduction : Modifying the amino group.

- Substitution Reactions : Electrophilic and nucleophilic substitutions on the benzene ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

In biological research, this compound is studied for its potential roles in various biochemical processes:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It acts as a substrate for enzymes like catechol oxidase and has been identified as a matrix metalloproteinase (MMP) inhibitor.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes.

Medicine

Research is ongoing into the therapeutic applications of this compound. Its antioxidant properties and ability to modulate enzyme activity make it a candidate for drug development targeting conditions such as cancer and arthritis.

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its unique chemical properties allow it to serve as a precursor in synthesizing various industrial chemicals.

Case Studies and Research Findings

Numerous studies have explored the biological activities and applications of this compound:

- Antioxidant Studies : Research has demonstrated its efficacy in protecting neuronal cells from oxidative damage by scavenging reactive oxygen species.

- Enzyme Interaction Studies : Investigations into its role as an MMP inhibitor have shown varying IC₅₀ values, indicating its potential use in therapeutic applications targeting tissue remodeling processes.

- Synthesis of Derivatives : Studies have focused on synthesizing analogues of this compound to explore their biological activities and potential medicinal uses.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Enzyme Inhibition | Inhibits matrix metalloproteinases; acts as a substrate for catechol oxidase |

| Anti-inflammatory | May inhibit enzymes related to inflammation |

作用機序

3-アミノカテコールの作用機序は、さまざまな分子標的と経路との相互作用を伴います。それは、カテコールオキシダーゼなどの酵素の基質として作用し、反応性のキノンを生成することができます。 これらのキノンはさらに架橋反応に参加し、化合物の接着特性に寄与しています .

類似の化合物:

カテコール: アミノ基がありません。そのため、特定の置換反応では反応性が低くなります。

4-アミノカテコール: 同じ構造をしていますが、アミノ基が4位に結合しています。そのため、反応性と用途が異なります.

3-ヒドロキシアミノフェノール: ヒドロキシルアミン基のために、類似の反応を起こしますが、異なる特性を持つ関連する化合物です.

独自性: 3-アミノカテコールは、ヒドロキシル基とアミノ基のユニークな組み合わせにより、幅広い化学反応に参加することができ、合成化学における汎用性の高い中間体となっています .

類似化合物との比較

Catechol: Lacks the amino group, making it less reactive in certain substitution reactions.

4-Aminocatechol: Similar structure but with the amino group at the fourth position, leading to different reactivity and applications.

3-Hydroxylaminophenol: Another related compound that undergoes similar reactions but has distinct properties due to the hydroxylamine group.

Uniqueness: 3-Aminocatechol’s unique combination of hydroxyl and amino groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry .

生物活性

3-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is an organic compound with the molecular formula CHNO. It is structurally related to catechol and has garnered interest in various biological and chemical research fields due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 125.13 g/mol

- CAS Number : 20734-66-1

- InChI Key : MGBKJKDRMRAZKC-UHFFFAOYSA-N

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the presence of both amino and hydroxyl groups. These functional groups allow it to act as a reducing agent and as a ligand for metal ions, influencing various biochemical pathways.

Key Mechanisms Include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Enzyme Interactions : It can interact with various enzymes, potentially acting as a substrate or inhibitor, which could influence metabolic pathways.

- Metal Ion Binding : The ability to form complexes with metal ions may play a role in its biological effects, particularly in catalysis and cellular signaling.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It can reduce oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenged hydroxyl radicals and superoxide anions in vitro .

Cytotoxic Effects

In certain studies, this compound has been observed to induce cytotoxicity in cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to modulate cell cycle progression and promote cell death highlights its potential as an anticancer agent .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a dose-dependent antioxidant effect comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 85 | 90 |

Cytotoxicity in Cancer Cells

In vitro studies have reported that treatment with this compound resulted in significant cytotoxic effects on MCF-7 breast cancer cells. The following table summarizes the findings:

| Treatment (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 25 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

特性

IUPAC Name |

3-aminobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBKJKDRMRAZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151663 | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117001-65-7, 20734-66-1 | |

| Record name | Benzenediol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。